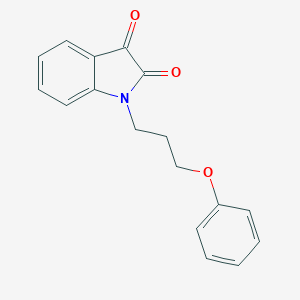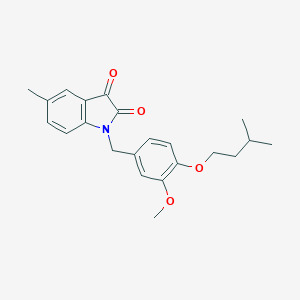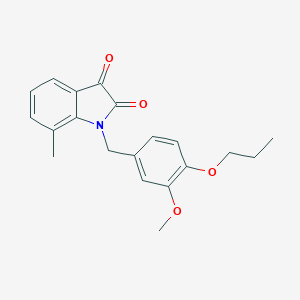
1-(3-phenoxypropyl)-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-phenoxypropyl)-1H-indole-2,3-dione, also known as PD-168077, is a chemical compound that has been extensively studied for its potential application in the field of neuroscience. This compound belongs to the class of indole-2,3-dione derivatives and has been shown to exhibit potent and selective agonist activity at the dopamine D4 receptor.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 3-methyl-2-phenyl-1h-indoles, have been found to inhibit human dna topoisomerase ii . Topoisomerases are enzymes that catalyze changes in DNA topology and are crucial for processes such as DNA replication and transcription .
Mode of Action
Similar compounds have been found to inhibit topoisomerase ii by stabilizing the covalent dna-topoisomerase ii complex, leading to dna damage .
Biochemical Pathways
The inhibition of topoisomerase ii can affect dna replication and transcription, which are fundamental biochemical pathways in the cell .
Result of Action
The inhibition of topoisomerase ii can lead to dna damage, which can result in cell death .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-phenoxypropyl)-1H-indole-2,3-dione is its potency and selectivity for the dopamine D4 receptor. This makes it a valuable tool for studying the role of this receptor in various cognitive processes. However, one of the limitations of this compound is its relatively short half-life, which may limit its use in certain experiments. In addition, this compound may have off-target effects at high concentrations, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1-(3-phenoxypropyl)-1H-indole-2,3-dione. One area of research is the role of the dopamine D4 receptor in various neuropsychiatric disorders such as schizophrenia, ADHD, and addiction. This compound may be a valuable tool for studying the underlying mechanisms of these disorders and developing new treatments. Another area of research is the development of new compounds that are more potent and selective than this compound. These compounds may have improved pharmacokinetic properties and may be more suitable for clinical use. Finally, the development of new imaging techniques may allow for the visualization of the dopamine D4 receptor in vivo, which may provide valuable insights into its role in various cognitive processes.
Synthesemethoden
1-(3-phenoxypropyl)-1H-indole-2,3-dione can be synthesized using a multi-step process involving the reaction of 3-phenoxypropylamine with maleic anhydride, followed by the cyclization of the resulting intermediate with potassium hydroxide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(3-phenoxypropyl)-1H-indole-2,3-dione has been extensively studied for its potential application in the field of neuroscience. The dopamine D4 receptor is primarily expressed in the prefrontal cortex and is involved in various cognitive processes such as working memory, attention, and decision-making. This compound has been shown to exhibit potent and selective agonist activity at the dopamine D4 receptor, making it a valuable tool for studying the role of this receptor in various cognitive processes.
Eigenschaften
IUPAC Name |
1-(3-phenoxypropyl)indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16-14-9-4-5-10-15(14)18(17(16)20)11-6-12-21-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNPOAFIQPSEOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)
![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)


![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)

![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)



![1-[3-(4-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367143.png)

![1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B367146.png)
